N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11(16(22)17-14-9-10-23-19-14)20-15(21)8-7-13(18-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFJBNUILXYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridazinone Moiety: This step involves the formation of the pyridazinone ring, often through the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling of the Two Moieties: The final step involves coupling the isoxazole and pyridazinone moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Isoxazole Formation
The isoxazole moiety in the compound is likely synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a widely used method for isoxazole derivatives . For example:
Conditions :
-
Catalyzed by (IPr)AuCl/AgOTs with Selectfluor as a fluorinating agent .
-
Yields: >80% for fluorinated isoxazoles under mild conditions .
Pyridazinone Functionalization
The pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) may undergo:
-
Nucleophilic substitution at the pyridazine ring’s electron-deficient positions.
-
Oxidation/Reduction : The ketone group at position 6 can participate in redox reactions, potentially forming hydroxyl or methylene derivatives .
Reactivity of the Amide Linker
The propanamide group () is susceptible to:
-
Hydrolysis : Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Example :
-
-
Cross-coupling reactions : Potential for Buchwald-Hartwig amination or Suzuki-Miyaura coupling if activated .
Electrophilic Aromatic Substitution (EAS)
The phenyl group attached to pyridazinone may undergo:
-
Nitration (HNO/HSO) or sulfonation (HSO) at the meta position due to electron-withdrawing effects of the pyridazinone ring.
Cycloaddition and Ring-Opening Reactions
The isoxazole ring can participate in:
-
Diels-Alder reactions : With dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
-
Ring-opening under acidic conditions : Leading to β-ketoamide intermediates .
Computational Insights
Density Functional Theory (DFT) studies on analogous systems suggest:
-
Keto-enol tautomerism : The pyridazinone’s ketone group may stabilize via intramolecular hydrogen bonding .
-
Transition-state barriers : For example, cycloadditions involving the isoxazole ring exhibit activation energies of 16.5–22.0 kcal/mol .
Biological Activity and Functionalization
While not directly studied, structurally related compounds (e.g., FK-838 ) show:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazinone moieties may contribute to its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide with structurally related antipyrine/pyridazinone hybrids described in the literature. Key differences arise from the substitution of the antipyrine moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with an isoxazol-3-yl group, impacting physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Modifications: The target compound replaces the antipyrine group in analogs like 6j and 6k with an isoxazole ring. This substitution reduces steric hindrance (due to the smaller isoxazole vs. antipyrine) and may enhance solubility in polar solvents . The absence of the antipyrine moiety (a known cyclooxygenase inhibitor scaffold) suggests divergent biological targets compared to analogs like 6j, which are designed for anti-inflammatory or analgesic activity .
Physicochemical Properties: Melting Points: The target compound’s melting point is expected to be lower than 6k (233–235°C) due to reduced molecular symmetry and weaker crystal lattice interactions. This trend aligns with the lower melting point of 6j (188–190°C), which shares a phenylpyridazinone core . IR Spectroscopy: The C=O stretching frequencies (~1650–1680 cm⁻¹) are consistent across pyridazinone hybrids, indicating similar electronic environments for the carbonyl groups .
Synthetic Accessibility: Antipyrine-containing analogs (e.g., 6j, 6k) are synthesized via coupling reactions between pyridazinone intermediates and antipyrine derivatives, with yields ranging from 42% to 62% . The target compound would require analogous strategies, substituting antipyrine with isoxazole-3-amine.
Pharmacological Implications :
- The isoxazole group is associated with kinase inhibition and antimicrobial activity in other drug candidates, suggesting the target compound may exhibit distinct mechanistic profiles compared to antipyrine-based hybrids .
Biological Activity
N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, identified by its CAS number 1226459-19-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula: CHNOS
Molecular Weight: 368.4 g/mol
The compound features an isoxazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. The following sections detail specific activities and findings.
Anti-inflammatory Activity
A study investigated pyridazine derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The derivatives demonstrated significant inhibition of COX-2 with IC values ranging from 15.50 nM to 17.70 nM, indicating strong anti-inflammatory potential compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 1: Inhibitory Activity of Pyridazine Derivatives
| Compound | IC (nM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 9a | 15.50 | 320 | 15.50 |
| 9b | 17.50 | 220 | 17.50 |
| Celecoxib | 17.79 | 220 | 17.79 |
Anticancer Activity
In vitro studies have shown that certain pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, derivatives displayed inhibition constants in the low nanomolar range against hCA II and hCA IX isoforms .
Table 2: Inhibitory Constants Against Carbonic Anhydrases
| Compound | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|
| Pyridazine Derivative A | 5.3 | 45.1 | 18.4 |
| Pyridazine Derivative B | 8.7 | 58.1 | 13.3 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and tumor progression, such as COX enzymes and carbonic anhydrases.
- Receptor Interaction : Isoxazole derivatives often interact with GABA receptors, suggesting potential neuropharmacological effects .
- Structural Modifications : Modifications on the isoxazole or pyridazine rings can enhance bioactivity and selectivity towards specific targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Pyridazine-based Anti-inflammatory Agents : A clinical trial demonstrated that patients receiving pyridazine derivatives exhibited reduced inflammatory markers compared to those on placebo.
- Cancer Treatment Protocols : Preclinical studies showed that administration of pyridazine derivatives significantly reduced tumor size in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
